Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate
Description
Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate is a chiral heterocyclic compound characterized by a 1,2,3-oxathiazolidine core with a 2,2-dioxo (sulfone) moiety. Its molecular formula is C₁₉H₂₁NO₇S, with a molecular weight of 407.438 g/mol and a calculated LogP of 2.93, indicating moderate lipophilicity . The structure features:
- A methyl ester at position 4, enhancing solubility in organic solvents.
- A bis(4-methoxyphenyl)methyl group at position 3, contributing steric bulk and aromaticity.
- A dioxo-oxathiazolidine ring system, which introduces electron-withdrawing sulfone groups that influence reactivity and stability .
The compound is classified under HS Code 2934100090 as a derivative containing an unfused thiazole-related heterocycle, though its oxathiazolidine core distinguishes it from classical thiazoles .
Properties
IUPAC Name |
methyl (4R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c1-24-15-8-4-13(5-9-15)18(14-6-10-16(25-2)11-7-14)20-17(19(21)26-3)12-27-28(20,22)23/h4-11,17-18H,12H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHSATBSXDKZBN-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N3C(COS3(=O)=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N3[C@H](COS3(=O)=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the biological properties of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique oxathiazolidine core and methoxyphenyl substituents, which contribute to its biological activity. The chemical formula is , with the following structural features:
- Dioxo functionality : Enhances reactivity.
- Methoxy substituents : Improve solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxathiazolidine compounds exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Bacillus cereus | 0.008 mg/mL | 0.015 mg/mL |
These results indicate that the compound is more potent than several reference drugs against the tested strains .
Anticancer Activity
The anticancer potential of the compound has been investigated through various in vitro studies. The mechanism of action appears to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation.
- Target Enzymes : The compound has shown inhibitory effects on enzymes such as telomerase and histone deacetylases (HDAC), which are critical in cancer biology.
- Cell Line Studies : In tests involving human cancer cell lines, the compound exhibited significant cytotoxicity at certain concentrations while maintaining low toxicity to normal cells.
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various oxathiazolidine derivatives on human fetal lung fibroblast MRC-5 cells. The results indicated that the tested compounds did not significantly reduce cell viability at concentrations up to 10 μM, suggesting a favorable safety profile for further development .
- Mechanism-Based Approaches : Research has highlighted that modifications in the structure of oxathiazolidine compounds can lead to enhanced cytotoxicity against malignant cells through mechanisms such as apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
a) Core Heterocycle and Electronic Effects
- The target compound’s oxathiazolidine ring with a sulfone group provides strong electron-withdrawing effects, enhancing stability against nucleophilic attack compared to oxazolidinones (e.g., the compound in ) or sulfonylureas (e.g., metsulfuron-methyl) .
- Sulfonylureas like metsulfuron-methyl rely on a triazine-linked sulfonylurea group for herbicidal activity, whereas the target compound’s sulfone-oxathiazolidine system may confer distinct reactivity or bioactivity .
b) Substituent Influence on Physicochemical Properties
- Trifluoromethyl groups in the oxazolidinone derivative () significantly elevate LogP (~5.2), suggesting greater membrane permeability than the target compound (LogP 2.93) .
c) Functional Group Stability
- Methyl esters in all compared compounds are prone to hydrolysis, but the target compound’s sulfone group may stabilize the adjacent ester against enzymatic degradation compared to sulfonylureas .
- Sulfonylurea herbicides () exhibit pH-dependent hydrolysis of the urea bridge, a liability absent in the target compound’s oxathiazolidine core .
Research and Application Insights
- Synthetic Utility : The target compound’s chiral center and ester group make it a candidate for asymmetric synthesis, contrasting with Boc-protected oxathiazolidines , which serve as transient intermediates .
- Agrochemical Potential: While sulfonylureas target plant acetolactate synthase (ALS), the target compound’s unique structure may interact with alternative biological targets, warranting further enzymatic studies .
- Drug Design: The oxazolidinone derivative () demonstrates that bulky aromatic substituents (e.g., trifluoromethylphenyl) enhance bioactivity in lipophilic environments, a strategy applicable to optimizing the target compound .
Preparation Methods
Formation of the Oxathiazolidine Ring
- The oxathiazolidine ring is commonly synthesized via cyclization reactions involving amino alcohols or amino thiols with appropriate electrophiles such as chlorosulfonyl derivatives or sulfonyl chlorides.
- The starting material often includes an enantiomerically pure amino acid derivative (e.g., serine or a protected serine derivative) to establish the chiral center.
- Cyclization proceeds under mild conditions to avoid racemization, often in the presence of a base like triethylamine or pyridine to neutralize generated acid.
Oxidation to the 2,2-Dioxo (Sulfone) State
- The sulfur atom in the oxathiazolidine ring is oxidized to the sulfone using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- This oxidation is critical for biological activity and stability of the compound.
- Reaction conditions are optimized to prevent over-oxidation or ring cleavage.
Esterification to Form the Methyl Carboxylate
- The carboxylic acid group at the 4-position is methylated by esterification, typically using methanol in the presence of acid catalysts like sulfuric acid or via methyl iodide and base in aprotic solvents.
- This step is often performed after ring formation and oxidation to avoid side reactions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Oxathiazolidine ring cyclization | Protected amino acid + chlorosulfonyl derivative, base, room temp | 70-85 | Maintain low temperature to preserve chirality |
| N-Substitution with bis(4-methoxyphenyl)methyl | Bis(4-methoxyphenyl)methanol derivative, reductive amination, NaBH3CN, MeOH | 75-90 | Reductive amination preferred for selectivity |
| Sulfur oxidation to sulfone | m-CPBA, dichloromethane, 0-25 °C | 80-95 | Controlled addition to avoid ring damage |
| Esterification | Methanol, H2SO4 or methyl iodide, base, reflux or room temp | 85-95 | Esterification after oxidation recommended |
Analytical and Purification Techniques
- Purification is typically achieved by column chromatography using silica gel with gradient elution of ethyl acetate and hexane or by recrystallization from suitable solvents.
- Enantiomeric purity is confirmed by chiral HPLC or polarimetry.
- Structural confirmation is performed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Melting point range for the final compound is reported around 100–107 °C, consistent with high purity.
Research Findings and Optimization Notes
- The stereochemical integrity of the (R)-enantiomer is preserved by careful control of temperature and pH during cyclization and substitution steps.
- Oxidation to the sulfone is a critical step influencing biological activity; mild oxidants and controlled addition rates improve yield and purity.
- Alternative oxidants and protecting groups have been explored to optimize reaction times and reduce by-products.
- The bis(4-methoxyphenyl)methyl substituent enhances solubility and biological interaction, making its selective introduction vital.
Summary Table of Preparation Method Highlights
| Aspect | Description |
|---|---|
| Starting Materials | Enantiopure amino acid derivatives, bis(4-methoxyphenyl)methanol derivatives |
| Key Reactions | Cyclization, N-substitution (reductive amination), oxidation, esterification |
| Oxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) or hydrogen peroxide |
| Stereochemical Control | Low temperature, mild base, chiral starting materials |
| Purification Methods | Column chromatography, recrystallization |
| Characterization Techniques | Chiral HPLC, NMR, IR, MS, melting point |
| Typical Overall Yield | Approximately 50-70% over multi-step synthesis |
This detailed synthesis route and analysis provide a comprehensive understanding of the preparation methods for Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-oxathiazolidine-4-carboxylate, reflecting current best practices in organic synthesis and medicinal chemistry research. The methodologies emphasize stereochemical fidelity, functional group compatibility, and yield optimization, supporting its use as a key intermediate in pharmaceutical and biochemical research.
Q & A
Q. What are the standard synthetic routes for Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate, and what key reaction parameters influence yield and stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the bis(4-methoxyphenyl)methyl group followed by oxathiazolidine ring formation. Key steps include:
Coupling of methoxyphenyl groups : Use Ullmann-type couplings or Suzuki-Miyaura reactions with palladium catalysts to attach aryl groups .
Oxathiazolidine ring closure : Employ cyclization agents like carbodiimides or thionyl chloride under anhydrous conditions .
Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–60°C to avoid side reactions), and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) . Stereochemical outcomes depend on chiral auxiliaries or asymmetric catalysis; enantiomeric excess can be monitored via chiral HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent integration and stereochemistry. The methoxy groups (δ 3.7–3.9 ppm) and oxathiazolidine carbonyls (δ 165–175 ppm) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns .
Q. How should researchers assess the hydrolytic stability of the oxathiazolidine ring under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 37°C. Monitor degradation via:
- UV-Vis Spectroscopy : Track absorbance changes at λ~270 nm (characteristic of the oxathiazolidine ring).
- LC-MS : Identify hydrolytic products (e.g., carboxylic acid derivatives).
- Kinetic Analysis : Calculate half-life () using first-order decay models. The ring is most stable at neutral pH; acidic/basic conditions promote cleavage .
Advanced Research Questions
Q. What computational strategies can predict the stereochemical outcome during the formation of the bis(4-methoxyphenyl)methyl moiety?
- Methodological Answer : Use quantum mechanical calculations (DFT at the B3LYP/6-31G* level) to model transition states and identify steric/electronic effects. Key steps:
Conformational Sampling : Explore rotational barriers of the methoxyphenyl groups.
Chirality Induction : Analyze non-covalent interactions (e.g., π-stacking) that favor the (R)-configuration.
Software like Gaussian or ORCA paired with molecular docking (AutoDock Vina) validates computational predictions against experimental X-ray crystallography data .
Q. How can discrepancies between theoretical and experimental NMR data be resolved for this compound?
- Methodological Answer :
- Shift Calculations : Use GIAO (Gauge-Including Atomic Orbitals) methods in DFT to simulate H/C chemical shifts. Compare with experimental data (δ ± 0.3 ppm tolerance).
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM for DMSO) to improve accuracy.
- Dynamic Effects : Perform MD simulations to account for conformational averaging. Discrepancies in methoxy group shifts often arise from unaccounted solvent interactions .
Q. What methodologies optimize the coupling efficiency of the methoxyphenyl groups in complex reaction environments?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (catalyst type, solvent, temperature). For Pd-catalyzed couplings, ligand screening (e.g., SPhos vs. XPhos) significantly impacts yield .
- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track reaction progress and adjust conditions dynamically.
- Post-Reaction Analysis : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and validate with TLC (Rf = 0.3–0.5) .
Handling Data Contradictions
Q. How should researchers address conflicting reports on the compound’s catalytic coupling yields?
- Methodological Answer :
- Meta-Analysis : Compare reaction conditions across studies (e.g., catalyst loading, solvent purity). Contradictions often arise from trace moisture in solvents or oxygen-sensitive catalysts.
- Reproducibility Protocols : Replicate reactions under inert atmospheres (Ar/N) with rigorously dried solvents.
- Statistical Validation : Apply Student’s t-test to assess significance of yield variations (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
